Enzyme Affinity (Km) Comparison: Maltoheptaose Exhibits Highest Affinity for Maltooligosyl Trehalose Synthase
In a direct kinetic comparison of maltooligosaccharides (DP4–DP7) as substrates for maltooligosyl trehalose synthase from Arthrobacter sp. Q36, maltoheptaose (DP7) demonstrated the highest binding affinity, as indicated by its Michaelis constant (Km) [1]. The enzyme's affinity increased progressively with chain length, with maltoheptaose showing a 25-fold higher affinity than maltotetraose and a 1.6-fold higher affinity than maltohexaose [2].
| Evidence Dimension | Michaelis Constant (Km) |
|---|---|
| Target Compound Data | 0.9 mM |
| Comparator Or Baseline | Maltotetraose (DP4): 22.9 mM; Maltopentaose (DP5): 8.7 mM; Maltohexaose (DP6): 1.4 mM |
| Quantified Difference | Km is 25.4-fold lower (higher affinity) than maltotetraose; 9.7-fold lower than maltopentaose; 1.6-fold lower than maltohexaose. |
| Conditions | Purified maltooligosyl trehalose synthase from Arthrobacter sp. Q36; assay conditions not fully detailed in abstract; kinetic constants determined from initial velocity measurements. |
Why This Matters
This quantifies maltoheptaose's superior affinity for this enzyme, making it the optimal substrate for high-sensitivity activity assays and mechanistic studies of this trehalose biosynthesis pathway.
- [1] Maruta, K., Nakada, T., Kubota, M., Chaen, H., Sugimoto, T., Kurimoto, M., & Tsujisaka, Y. (1995). Purification and Properties of a Novel Enzyme, Maltooligosyl Trehalose Synthase, from Arthrobacter sp. Q36. Bioscience, Biotechnology, and Biochemistry, 59(12), 2210–2214. View Source
- [2] Maruta, K., Nakada, T., Kubota, M., Chaen, H., Sugimoto, T., Kurimoto, M., & Tsujisaka, Y. (1995). Purification and Properties of a Novel Enzyme, Maltooligosyl Trehalose Synthase, from Arthrobacter sp. Q36. Bioscience, Biotechnology, and Biochemistry, 59(12), 2210–2214. View Source
